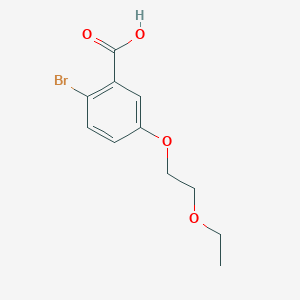

2-Bromo-5-(2-ethoxyethoxy)benzoic acid

CAS No.:

Cat. No.: VC13489680

Molecular Formula: C11H13BrO4

Molecular Weight: 289.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H13BrO4 |

|---|---|

| Molecular Weight | 289.12 g/mol |

| IUPAC Name | 2-bromo-5-(2-ethoxyethoxy)benzoic acid |

| Standard InChI | InChI=1S/C11H13BrO4/c1-2-15-5-6-16-8-3-4-10(12)9(7-8)11(13)14/h3-4,7H,2,5-6H2,1H3,(H,13,14) |

| Standard InChI Key | AZJSZVDVNWCPBK-UHFFFAOYSA-N |

| SMILES | CCOCCOC1=CC(=C(C=C1)Br)C(=O)O |

| Canonical SMILES | CCOCCOC1=CC(=C(C=C1)Br)C(=O)O |

Introduction

2-Bromo-5-(2-ethoxyethoxy)benzoic acid is an organic compound with the molecular formula C12H15BrO4. It is a derivative of benzoic acid, characterized by the presence of a bromine atom and a 2-ethoxyethoxy substituent on the aromatic ring. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science.

Synthesis of 2-Bromo-5-(2-ethoxyethoxy)benzoic acid

The synthesis of 2-Bromo-5-(2-ethoxyethoxy)benzoic acid typically involves the bromination of 5-(2-ethoxyethoxy)benzoic acid. Common methods include using bromination reagents such as N-bromosuccinimide (NBS) or dibromohydantoin in the presence of a catalyst like red phosphorus. The reaction conditions, such as temperature and time, are critical for optimizing yield and purity. Reactions are typically conducted at temperatures between 25°C and 30°C for several hours, with monitoring through techniques like High-Performance Liquid Chromatography (HPLC) to ensure completion.

Applications and Biological Activity

2-Bromo-5-(2-ethoxyethoxy)benzoic acid has several applications across different scientific domains. Its mechanism of action primarily involves interaction with biological molecules, particularly enzymes and receptors. The presence of the bromine atom enhances its binding affinity to certain targets, potentially modulating enzyme activity through competitive inhibition or allosteric effects.

Analytical Data and Spectroscopy

Relevant analytical data for 2-Bromo-5-(2-ethoxyethoxy)benzoic acid can be obtained through techniques such as NMR spectroscopy, which provides insights into its structural characteristics. The compound's purity and yield are crucial for its applications, and methods like HPLC are used to monitor these parameters during synthesis.

Comparison with Similar Compounds

Other halogenated benzoic acids, such as 2-bromo-5-methoxybenzoic acid, have been synthesized with high yield and purity using similar bromination methods. These compounds also exhibit potential in medicinal chemistry due to their antimicrobial and anti-inflammatory properties .

Table 2: Comparison of 2-Bromo-5-(2-ethoxyethoxy)benzoic acid with 2-Bromo-5-methoxybenzoic acid

| Compound | Yield | Purity | Synthesis Method |

|---|---|---|---|

| 2-Bromo-5-(2-ethoxyethoxy)benzoic acid | Not specified | Not specified | Bromination of 5-(2-ethoxyethoxy)benzoic acid |

| 2-Bromo-5-methoxybenzoic acid | Up to 93.6% | Up to 99.4% | Bromination of m-methoxybenzoic acid using NBS or dibromohydantoin |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume